Xenematide
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Overview
Description
Xenematide is a natural product found in Xenorhabdus nematophila with data available.
Scientific Research Applications
NRPS Substrate Promiscuity and Xenematide Derivatives
This compound is a cyclic depsipeptide antibiotic produced by Xenorhabdus nematophila. Research by Crawford et al. (2011) in Organic Letters revealed that a nonribosomal peptide synthetase (NRPS) with atypical features is required for this compound production. This study highlighted the promiscuity of the adenylation domain and the relaxed downstream processing in X. nematophila NRPS, which leads to the creation of various this compound derivatives (Crawford et al., 2011).
Structure and Activity of this compound
Lang et al. (2008) in the Journal of Natural Products isolated this compound from Xenorhabdus nematophilus. The study elucidated the structure of this compound using NMR, MS, and chemical derivatization methods. It also explored this compound's antibacterial, antifungal, and insecticidal activities, finding moderate antibacterial properties (Lang et al., 2008).
Novel this compound Compounds and Antibacterial Activity
Xi et al. (2019) discovered two novel depsipeptides, xenematides F and G, from Xenorhabdus budapestensis SN84. The study, published in The Journal of Antibiotics, identified these new compounds using NMR, MS, and Marfey’s method, with this compound G showing moderate antibacterial activity (Xi et al., 2019).
Synthesis and Stereochemistry of this compound
Hung et al. (2011) in Organic & Biomolecular Chemistry achieved the synthesis of the antimicrobial cyclic peptide this compound through Fmoc solid-phase peptide synthesis. The study confirmed the structure of this compound and highlighted its potential in antimicrobial applications (Hung et al., 2011).
Properties
Molecular Formula |
C37H38N6O6 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
N-[(2R,3S)-6,9-bis(1H-indol-3-ylmethyl)-2-methyl-4,7,10,14-tetraoxo-1-oxa-5,8,11-triazacyclotetradec-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H38N6O6/c1-22-34(43-32(44)17-23-9-3-2-4-10-23)37(48)42-31(19-25-21-40-29-14-8-6-12-27(25)29)36(47)41-30(35(46)38-16-15-33(45)49-22)18-24-20-39-28-13-7-5-11-26(24)28/h2-14,20-22,30-31,34,39-40H,15-19H2,1H3,(H,38,46)(H,41,47)(H,42,48)(H,43,44)/t22-,30?,31?,34+/m1/s1 |
InChI Key |
OHLKJNUNPSYJEE-RWBJUYEISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6 |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6 |
Synonyms |
xenematide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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